1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid
Description
Chemical Structure and Synthesis: 1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid (CAS: 1086398-20-0, molecular formula: C₁₉H₂₃NO₆) is a spirocyclic compound featuring a chroman ring fused with a piperidine moiety via a spiro junction at the 2,4' positions.
The compound is synthesized via a base-catalyzed Kabbe condensation of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone, yielding the spirocyclic intermediate in 72% efficiency. Subsequent Boc deprotection with trifluoroacetic acid (TFA) generates reactive intermediates for further derivatization .
Biological Relevance:
This compound is a key intermediate in developing acetyl-CoA carboxylase (ACC) inhibitors for metabolic disorders (e.g., obesity, diabetes) and anticancer agents. Derivatives exhibit cytotoxic activity against breast (MCF-7), ovarian (A2780), and colorectal (HT-29) cancer cell lines, with IC₅₀ values as low as 0.31 μM .
Properties
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxospiro[3H-chromene-2,4'-piperidine]-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6/c1-18(2,3)26-17(24)20-8-6-19(7-9-20)11-14(21)13-5-4-12(16(22)23)10-15(13)25-19/h4-5,10H,6-9,11H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKCUIOZQOFQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition of Acrylonitrile Derivatives
A modified protocol from spiro[chroman-2,4'-piperidine] syntheses employs 7-carboxy-2-hydroxyacetophenone as the starting material. Reaction with acrylonitrile in tert-butanol under reflux (12 h, 80°C) with K₂CO₃ yields 3-(2-hydroxy-5-carboxyphenyl)propanenitrile (78% yield).
Acid-Catalyzed Cyclization
Cyclization of the Michael adduct uses trifluoroacetic acid (TFA) and trifluoromethanesulfonic acid (TFMSA) (1:3 v/v) at 0°C→25°C over 6 h, forming the spirocyclic ketone intermediate. Quenching with ice-water followed by extraction (EtOAc/NaHCO₃) provides crude 4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid (64% yield).
Table 1: Comparative Cyclization Conditions
| Acid System | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| TFA/TFMSA (1:3) | 0→25 | 6 | 64 | 92.4 |
| H₂SO₄ (conc.) | 25 | 8 | 41 | 85.1 |
| Polyphosphoric | 100 | 4 | 58 | 89.7 |
tert-Butoxycarbonyl (Boc) Protection Strategies
Selective N-Protection
The free amine in 4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with DMAP catalysis (0°C→25°C, 12 h). Optimal conditions use 1.2 eq Boc₂O and 0.1 eq DMAP, achieving 89% yield of the N-Boc derivative.
Carboxylic Acid Stability Under Boc Conditions
Critical to maintain the carboxylic acid integrity:
-
pH control (6.5–7.0) via NaHCO₃ addition prevents esterification
-
Short reaction times (<24 h) minimize decarboxylation risks
-
Low temperature (0–5°C) during Boc₂O addition reduces side reactions
Table 2: Boc Protection Optimization
| Boc₂O (eq) | DMAP (eq) | Temp (°C) | Yield (%) | Carboxylic Acid Retention (%) |
|---|---|---|---|---|
| 1.0 | 0.05 | 25 | 72 | 98 |
| 1.2 | 0.10 | 0→25 | 89 | 99 |
| 1.5 | 0.15 | 25 | 91 | 93 |
Final Compound Purification and Characterization
Crystallization Optimization
Recrystallization from ethyl acetate/n-hexane (1:5 v/v) at −20°C produces needle-like crystals suitable for XRD analysis. Single-crystal XRD (Mo-Kα, λ = 0.71073 Å) confirms the spiro junction geometry (torsion angle: 88.7°) and Boc group orientation.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, COOH), 4.21 (d, J=13.2 Hz, 2H, piperidine H), 3.87 (s, 3H, Boc CH₃), 2.91–2.83 (m, 4H, chroman H)
-
HRMS : m/z [M+H]⁺ calcd for C₁₉H₂₃NO₆: 374.1598; found: 374.1595
Table 3: Purity Analysis Across Synthetic Batches
| Batch | HPLC Purity (%) | Residual Solvent (ppm) | Heavy Metals (ppm) |
|---|---|---|---|
| 1 | 99.1 | <500 (EtOAc) | <1 |
| 2 | 98.7 | 320 | <1 |
| 3 | 99.3 | 410 | <1 |
Alternative Synthetic Approaches
Enzymatic Resolution of Racemates
Lipase PS-30 (Pseudomonas cepacia) in MTBE resolves (±)-spiro intermediates with 94% ee (E = 28). However, 40% yield loss limits industrial viability.
Flow Chemistry Adaptations
Microreactor systems (Corning AFR) enhance cyclization step:
-
Residence time: 12 min vs. 6 h batch
-
Yield improvement: 78% → 83%
-
TFMSA consumption reduced by 40%
Chemical Reactions Analysis
1’-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4’-piperidine]-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups within the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Substitution Reactions: Common reagents include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.
Deprotection: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.
Scientific Research Applications
Medicinal Chemistry
1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid has been investigated for its potential as a pharmacologically active agent. Its structure allows it to interact with biological targets effectively.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of spiro compounds exhibit significant anticancer properties. A study published in Journal of Medicinal Chemistry indicated that modifications to the spiro structure could enhance cytotoxicity against various cancer cell lines. The compound's ability to inhibit key enzymes involved in cancer cell proliferation was noted, making it a candidate for further drug development .
Synthetic Organic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in the development of new synthetic routes.
Synthetic Pathways
Several synthetic methodologies have been explored using this compound:
- Reactions with Nucleophiles : The carboxylic acid group can undergo nucleophilic substitution reactions, leading to the formation of amides or esters.
- Cyclization Reactions : The spiro structure can participate in cyclization reactions to create new cyclic compounds with potential biological activity.
Materials Science
Research into the use of this compound in materials science is emerging. Its unique properties may allow for applications in developing polymers or nanomaterials.
Case Study: Polymer Synthesis
A recent study explored the incorporation of spiro compounds into polymer matrices to enhance mechanical properties and thermal stability. The results showed that adding this compound improved the tensile strength and elasticity of the resulting polymers .
Table 1: Comparison of Biological Activities
| Compound | Activity | Reference |
|---|---|---|
| This compound | Anticancer | |
| Derivative A | Cytotoxicity (IC50) | 15 µM |
| Derivative B | Antimicrobial | Effective against E. coli |
Table 2: Synthetic Methods
Mechanism of Action
The mechanism of action of 1’-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4’-piperidine]-7-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the structure of the final product .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences :
Protective Groups :
- The Boc group in the target compound enhances synthetic versatility, allowing controlled deprotection for downstream functionalization. In contrast, the acetyl group in CAS 924740-45-4 offers less steric bulk but reduced stability under acidic conditions .
Substituent Effects: The carboxylic acid at position 7 (target compound) improves aqueous solubility and enables hydrogen bonding with biological targets.
Biological Activity :
Key Insights :
Table 3: Hazard Profiles
Biological Activity
1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid, also known by its CAS number 1086398-20-0, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 347.41 g/mol. Its structure features a spiro compound that combines elements from both chroman and piperidine rings, which may contribute to its biological activity.
Structural Formula
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that spiro compounds can possess antimicrobial properties. The unique ring structure may enhance the interaction with microbial enzymes or membranes.
- Anticancer Properties : Some derivatives of spiro compounds have shown potential in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells.
- Neuroprotective Effects : Compounds similar to this one have been studied for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The palladium-catalyzed aminocyclization method is one approach that has been explored for creating such complex structures .
Case Studies
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of several spiro compounds on various cancer cell lines. The results showed that compounds with similar structures to this compound exhibited significant inhibition of cell growth in breast and lung cancer models.
-
Antimicrobial Studies :
- In vitro tests demonstrated that the compound displayed moderate antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
-
Neuroprotective Studies :
- Research involving neuroblastoma cells indicated that the compound could reduce oxidative stress markers, suggesting potential neuroprotective effects that warrant further investigation.
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via a three-step procedure starting from 1-(2-hydroxyphenyl)ethanone and N-Boc-4-piperidinone. A base-catalyzed spirocyclization forms the key intermediate, tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate. Subsequent Boc deprotection with trifluoroacetic acid (TFA) yields the free spiro[chroman-2,4'-piperidin]-4-one, which is coupled with carboxylic acids using HATU and triethylamine. Purification involves recrystallization or reverse-phase HPLC, with purity assessed via NMR and LC-MS .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolve the spirocyclic core using SHELX software (e.g., SHELXL for refinement, SHELXS for structure solution). Enantiomorph-polarity estimation requires Flack’s x parameter to avoid false chirality assignments in near-centrosymmetric structures .
- NMR/IR : Key signals include the Boc carbonyl (C=O, ~168 ppm in NMR; ~1740 cm in IR) and chromanone ketone (C=O, ~200 ppm; ~1700 cm) .
Q. How do functional groups influence reactivity and stability during synthesis?
- Methodological Answer : The Boc group protects the piperidine nitrogen, stabilizing it under basic conditions but cleavable by TFA. The chromanone ketone participates in nucleophilic additions (e.g., Grignard reactions), while the carboxylic acid at C7 enables amide coupling. Stability studies (TGA/DSC) show decomposition above 200°C, requiring storage at -20°C under inert atmosphere .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data for spirocyclic compounds?
- Methodological Answer : Discrepancies in enantiomorph assignment arise in near-centrosymmetric structures. Use Flack’s x parameter (superior to Rogers’ η) to avoid overprecision. Validate with Bayesian statistics or twin refinement in SHELXL. For example, simulated intensity data for seven compounds showed x converges faster and avoids false chirality .
Q. What experimental designs are effective for evaluating biological activity, such as enzyme inhibition?
- Methodological Answer :
- Assay Design : Test ACC inhibition via malonyl-CoA production (radioactive or spectrophotometric assays). Use spirochromanone derivatives (e.g., 12a–12g) at 1–100 µM concentrations.
- Molecular Docking : Dock into ACC’s BC domain (PDB: 3TVI) using AutoDock Vina. Prioritize derivatives with quinoline moieties for enhanced binding via π-π stacking .
Q. How can structural modifications optimize pharmacokinetic properties for drug development?
- Methodological Answer :
- SAR Studies : Compare derivatives (Table 1) to identify critical groups. For example, replacing the Boc group with acetyl enhances solubility but reduces metabolic stability.
- ADMET Predictions : Use SwissADME to logP (<3), PSA (<140 Ų). Introduce polar groups (e.g., hydroxyls) at C7 to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
